molecular formula C15H9BrN2O2 B8617466 4-(4-Bromophenyl)-8-nitroquinoline CAS No. 97802-09-0

4-(4-Bromophenyl)-8-nitroquinoline

Cat. No. B8617466
M. Wt: 329.15 g/mol
InChI Key: MOYLEOUCGBTNAO-UHFFFAOYSA-N
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Patent
US06664111B2

Procedure details

A solution of tin (II) chloride dihydrate (9.50 g) and 4-(4-bromophenyl)-8-nitroquinoline (4.60 g) in 50 mL absolute ethanol was refluxed for 6 hours. The reaction mixture was cooled to room temperature and then made alkaline with 30% KOH solution. The precipitated solid was filtered off, and dissolved in chloroform. The filtrate was extracted with ether. The ether extract and chloroform solution were combined and dried over MgSO4. Evaporation gave a solid with 1H-NMR spectral signals consistent with 8-amino-4-(4-bromophenyl)quinoline.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:22]3[C:17](=[C:18]([N+:23]([O-])=O)[CH:19]=[CH:20][CH:21]=3)[N:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.[OH-].[K+]>C(O)C>[NH2:23][C:18]1[CH:19]=[CH:20][CH:21]=[C:22]2[C:17]=1[N:16]=[CH:15][CH:14]=[C:13]2[C:10]1[CH:11]=[CH:12][C:7]([Br:6])=[CH:8][CH:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C(=CC=NC12)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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